molecular formula C16H23N3O B2390470 N-(2-aminophenyl)-decahydroquinoline-2-carboxamide CAS No. 1251923-45-1

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide

Cat. No.: B2390470
CAS No.: 1251923-45-1
M. Wt: 273.38
InChI Key: WSTXBEUFNZYMMG-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amide group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with decahydroquinoline-2-carboxylic acid. One common method involves the use of phenyl isocyanate as a reagent, which reacts with the amine group to form the desired amide compound . The reaction conditions often include the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include:

  • Quinoline N-oxide derivatives from oxidation.
  • Tetrahydroquinoline derivatives from reduction.
  • Various substituted quinoline derivatives from substitution reactions.

Scientific Research Applications

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is unique due to its specific quinoline ring structure combined with an amide group, which contributes to its distinct biological activities. Its ability to inhibit multiple molecular targets, such as topoisomerases and kinases, makes it a versatile compound for therapeutic research.

Properties

IUPAC Name

N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTXBEUFNZYMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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